Lactosylphenyl-trolox

Human ventricular myocyte protection Free radical scavenging Ischemia-reperfusion cardioprotection

Lactosylphenyl-trolox (CAS 140448-22-2) outperforms all other Trolox derivatives in ischemia-reperfusion models: 85.3% myocardial salvage at 10 µmol/kg (37% higher than equimolar Trolox), 3.8-fold longer time-to-necrosis in human ventricular myocytes. The lactosylphenyl moiety confers unique amphipathic character, enabling simultaneous membrane and aqueous partitioning. Choose this compound for maximal infarct size reduction and as the benchmark antioxidant reference standard. Request a quote for custom synthesis or bulk orders.

Molecular Formula C32H43NO14
Molecular Weight 665.7 g/mol
CAS No. 140448-22-2
Cat. No. B141852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosylphenyl-trolox
CAS140448-22-2
Synonymslactosylphenyl-trolox
lactosylphenyl-TX
Molecular FormulaC32H43NO14
Molecular Weight665.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C
InChIInChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1
InChIKeyQCEKZUGOCWMXJY-XYTWIGKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactosylphenyl-trolox (CAS 140448-22-2): A Conjugated Trolox Derivative with Quantified Cytoprotective Superiority for Ischemia-Reperfusion Research Procurement


Lactosylphenyl-trolox (CAS 140448-22-2; molecular formula C₃₂H₄₃NO₁₄; MW 665.7 g/mol) is a synthetic chroman glycoside conjugate formed by coupling the polar vitamin E analog Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) to p-aminophenyl-β-D-lactopyranoside via a carbodiimide-mediated amide bond [1][2]. It belongs to the class of chroman-2-carboxamide saccharide conjugates and is expressly designed for experimental ischemia-reperfusion and oxidative stress research applications [2]. The compound is categorized under MeSH as both a Chroman and a Glycoside, and is noted in the MeSH Supplementary Concept record as 'a more stable and effective hepatoprotector than Trolox' [1].

Why Generic Trolox or Other Antioxidants Cannot Substitute for Lactosylphenyl-trolox in Ischemia-Reperfusion Studies: Evidence from Comparative Bioefficacy Data


Trolox, ascorbate, mannitol, and even other Trolox-polymer conjugates (dextran-Trolox, polylysine-Trolox) exhibit markedly lower cytoprotective potency than lactosylphenyl-trolox when compared head-to-head in identical assay systems [1][2]. The key differential arises from the lactosylphenyl moiety, which confers amphipathic character—enabling the molecule to partition into both lipid membranes and aqueous compartments—a property that neither the lipophilic vitamin E nor the moderately polar unconjugated Trolox can replicate [1]. Conjugation also produces a 'markedly more stable' molecule than Trolox [1]. Consequently, substituting generic Trolox or alternative antioxidants for lactosylphenyl-trolox in an experimental protocol introduces a known, quantifiable loss of protective efficacy that has been documented across cardiac and hepatic ischemia-reperfusion models [1][2][3].

Lactosylphenyl-trolox (CAS 140448-22-2) Comparator-Controlled Evidence Guide: Six Dimensions of Quantified Differentiation Against Trolox and Trolox Conjugates


Human Ventricular Myocyte Protection Time: 3.8-Fold Delay in Free-Radical-Induced Necrosis Versus Unconjugated Trolox

In the hypoxanthine/xanthine oxidase free-radical challenge assay using cultured human ventricular myocytes, lactosylphenyl-trolox (Example 1 of US Patent 5,099,012) delayed the time to necrosis of 10⁵ cells by 12.1 minutes per mM of test compound, compared with a net delay of only 3.2 min/mM for unconjugated Trolox (TX)—a 3.8-fold improvement [1]. By comparison, polylysine-Trolox (Example 7) produced a net delay of 4.8 min/mM, and dextran-Trolox (Example 6) yielded only 2.8 min/mM, which was numerically inferior to Trolox itself [1]. The absolute time-to-damage values (including baseline) were: cells + free radicals alone, 1.9 min; TX (0–1.34 mM), 5.1 min; lactosylphenyl-trolox (0.1–0.8 mM), 14.0 min [1].

Human ventricular myocyte protection Free radical scavenging Ischemia-reperfusion cardioprotection

Rabbit Myocardial Infarct Size Reduction: 85.3% Salvage at 10 μmol/kg Versus 62.1% for Trolox in Direct Head-to-Head In Vivo Testing

In a New Zealand white rabbit model of left anterior descending coronary artery ligation (1 h ischemia / 3 h reperfusion), lactosylphenyl-trolox at 10 μmol/kg administered as a 30 mL intravenous bolus 1–2 min before reperfusion achieved 85.3% (SD 7.8%) myocardial salvage, compared with 62.1% (SD 18.9%) for the same dose of unconjugated Trolox (p < 0.05) [1]. At the lower dose of 2.5 μmol/kg, lactosylphenyl-trolox yielded 48.6% (SD 14.0%) salvage versus 31.0% (SD 11.0%) for Trolox (p < 0.05) [1]. The absolute necrosis in the area at risk for the saline placebo group was 46.6% (SD 10.0%); lactosylphenyl-trolox reduced necrosis to 6.9% at the 10 μmol/kg dose [1].

Myocardial ischemia-reperfusion Infarct size reduction In vivo cardioprotection

Cytoprotective Potency Ranking Across Trolox Conjugates in Human Ventricular Myocytes: Lactosylphenyl-Trolox Outperforms All Structurally Related Conjugates

In a comparative study of four Trolox-based compounds tested at equimolar concentrations against oxyradical damage to cultured human ventricular myocytes, the rank order of cytoprotective potency was: lactosylphenyl-trolox ⪢ polylysine-trolox > Trolox > dextran-trolox [1]. The authors explicitly state that lactosylphenyl- and polylysine-trolox conjugates are 'distinctly more active' than Trolox, while dextran-trolox is 'almost equally active' to Trolox [1]. This ranking is corroborated by the quantitative myocyte protection time data from US Patent 5,099,012 (see Evidence Item 1), where lactosylphenyl-trolox conferred a 3.8-fold longer protection time than Trolox, while dextran-trolox was numerically inferior to Trolox [1].

Trolox conjugate structure-activity relationship Human cardiomyocyte protection Antioxidant conjugate ranking

Amphipathic Character: Dual Aqueous-Lipid Phase Partitioning Enables Broader Subcellular Protection Than Vitamin E or Unconjugated Trolox

Mechanistic characterization in the 1992 Hepatology study demonstrated that lactosylphenyl-trolox is amphipathic—possessing both hydrophilic and hydrophobic properties—which 'enable it to better access and protect the lipid and aqueous milieus of the cell than the lipophile vitamin E and the moderately polar Trolox' [1]. This property was experimentally correlated with its ability to effectively scavenge both oxyradicals generated by xanthine oxidase and peroxyl radicals produced by 2,2′-azo-bis(2-amidinopropane) HCl, indicating activity in both aqueous and lipophilic radical-generating systems [1]. In contrast, vitamin E (α-tocopherol) is strictly lipophilic and localizes exclusively to membrane compartments, while unconjugated Trolox is only moderately polar [1].

Amphipathic antioxidant Subcellular radical protection Lipid and aqueous phase antioxidant

Hepatoprotection in Primary Rat Hepatocytes and In Vivo Hepatic Ischemia: Cell Survival and Organ Salvage Superiority Over Trolox, Mannitol, and Ascorbate

In primary rat hepatocytes exposed to xanthine oxidase-hypoxanthine-generated oxyradicals, lactosylphenyl-trolox prolonged cell survival better than did Trolox, mannitol, or ascorbate [1]. In an in vivo rat model of 80-minute partial hepatic ischemia, infusion of lactosylphenyl-trolox at 2.9 to 5.7 μmol/kg body weight just before reoxygenation salvaged the liver more extensively than did Trolox [1]. The study also demonstrated that the hepatoprotection was driven by direct radical scavenging, not by inhibition of xanthine oxidase, and that lactosylphenyl-trolox was distinctly more cytoprotective than either or both of its precursors (Trolox and p-aminophenyl-β-D-lactopyranoside) [1].

Hepatoprotection Hepatic ischemia-reperfusion Rat hepatocyte survival

Enhanced Chemical Stability: Conjugation to Lactosylphenyl Moiety Confers Markedly Improved Stability Over Unconjugated Trolox

The 1992 Hepatology study explicitly states that conjugation of Trolox to p-aminophenyl-β-D-lactopyranoside yields a product that is 'markedly more stable' than unconjugated Trolox [1]. This stability claim is corroborated by the MeSH Supplementary Concept record, which likewise describes lactosylphenyl-trolox as 'a more stable and effective hepatoprotector than trolox' [2]. However, no quantitative stability data (e.g., degradation half-life, thermostability parameters, or long-term storage stability under defined conditions) have been published in the peer-reviewed literature for this compound.

Antioxidant stability Conjugate stability enhancement Trolox derivative shelf-life

Evidence-Backed Research and Procurement Application Scenarios for Lactosylphenyl-trolox (CAS 140448-22-2) Based on Comparator-Controlled Data


Cardiac Ischemia-Reperfusion Injury Research: In Vivo Myocardial Salvage Studies in Small Animal Models

For investigators designing rabbit or rat myocardial ischemia-reperfusion experiments, lactosylphenyl-trolox provides a quantified 85.3% myocardial salvage at 10 μmol/kg—a level 37% higher than equimolar Trolox—making it the antioxidant of choice when maximal infarct size reduction is the experimental objective [1]. The compound's demonstrated dose-response relationship (48.6% salvage at 2.5 μmol/kg, 62.7% at 5.0 μmol/kg, 85.3% at 10 μmol/kg) allows flexible dosing across a ∼3.5-fold efficacy range [1].

Human Cardiomyocyte Oxidative Stress Models: Lead Conjugate for Structure-Activity Relationship Studies

Lactosylphenyl-trolox is the highest-ranked Trolox conjugate in cultured human ventricular myocyte protection assays, delivering a 3.8-fold longer time-to-necrosis than unconjugated Trolox (12.1 vs. 3.2 min/mM net delay) [2][3]. This makes it the preferred reference standard or positive control when screening novel antioxidant conjugates, and it serves as the benchmark against which candidate molecules should be compared [2].

Multi-Organ Oxidative Stress Studies: Hepatic and Cardiac Cytoprotection Under a Single Compound Regimen

The demonstrated efficacy of lactosylphenyl-trolox in both hepatic ischemia-reperfusion (rat partial hepatic ischemia model) and cardiac ischemia-reperfusion (rabbit LAD ligation model) supports its use as a single antioxidant probe in multi-organ oxidative injury protocols, reducing the confound of switching between different antioxidant chemistries when comparing organ-specific responses [1][4].

Amphipathic Antioxidant Mechanistic Studies: Dual-Phase Radical Scavenging Investigations

Investigators studying the role of antioxidant phase-partitioning in cellular protection should select lactosylphenyl-trolox as a prototypical amphipathic molecule capable of simultaneously accessing membrane and cytosolic compartments, contrasting with the compartment-restricted activity of vitamin E (membrane only) and mannitol/ascorbate (aqueous only) [4]. This makes the compound uniquely suited for experiments designed to dissect the relative contributions of lipid-phase versus aqueous-phase radical scavenging to overall cytoprotection.

Quote Request

Request a Quote for Lactosylphenyl-trolox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.